molecular formula C15H21ClN2O B2534829 N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride CAS No. 1432-04-8

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

Cat. No. B2534829
CAS RN: 1432-04-8
M. Wt: 280.8
InChI Key: MFGRYVBZTFUIQB-UHFFFAOYSA-N
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Description

“N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide, monohydrochloride” is a new psychoactive substance that has been examined by the EMCDDA and Europol . It’s also known as cyclopropylfentanyl .

Scientific Research Applications

Chemical Structure and Properties

“N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride” has the molecular formula C14H20N2O and a molecular weight of 232.3214 . It is also known by other names such as Norfentanyl, N-Phenyl-N-(4-piperidinyl)propanamide, and N-phenyl-N-piperidin-4-ylpropionamide .

Analgesic Applications

This compound is part of a novel group of N-phenyl-N-(4-piperidinyl)amides that have been found to have potent analgesic activity . This makes it useful in the development of pain relief medications.

Pharmaceutical Applications

The compound is used in the synthesis of Remifentanil , a potent ultra short-acting synthetic opioid analgesic drug . It’s particularly useful in this context due to its ability to produce rapid onset and offset of effect.

Piperidine Derivatives

Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation

The compound is part of the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This makes it a valuable compound in the field of drug discovery and development.

Metabolite of Fentanyl

This compound is a major urinary metabolite of the narcotic analgesic Fentanyl . This makes it useful in the study of the metabolism of Fentanyl and could potentially be used in the detection of Fentanyl use.

properties

IUPAC Name

N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15(12-6-7-12)17(13-4-2-1-3-5-13)14-8-10-16-11-9-14;/h1-5,12,14,16H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQQOUNKQBWVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037131
Record name Cyclopropyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

CAS RN

1432-04-8
Record name Cyclopropyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 2
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 3
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
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N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
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N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 6
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

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